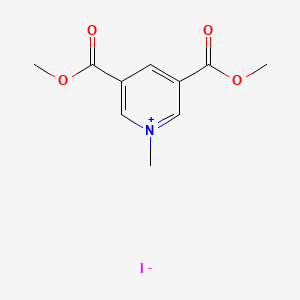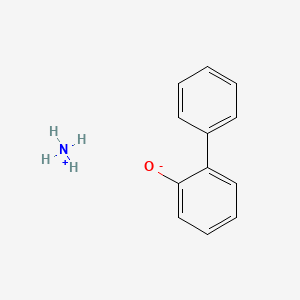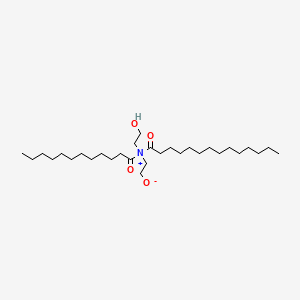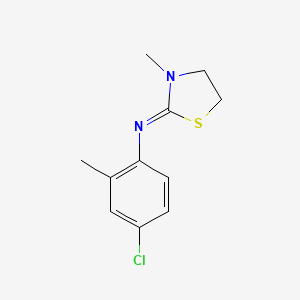
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a thiazolidine ring with an imine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine typically involves the reaction of 4-chloro-2-methylaniline with 3-methyl-1,3-thiazolidine-2-thione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines with different substituents.
Substitution: Phenyl derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the thiazolidine ring can interact with metal ions, affecting metalloprotein function.
類似化合物との比較
Similar Compounds
- (2Z)-N-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-2-imine
- (2Z)-N-(4-Methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
- (2Z)-N-(4-Bromo-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
Uniqueness
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is unique due to the presence of both chloro and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
52419-98-4 |
|---|---|
分子式 |
C11H13ClN2S |
分子量 |
240.75 g/mol |
IUPAC名 |
N-(4-chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H13ClN2S/c1-8-7-9(12)3-4-10(8)13-11-14(2)5-6-15-11/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
ZEPAEAMBLDGUPX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N=C2N(CCS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


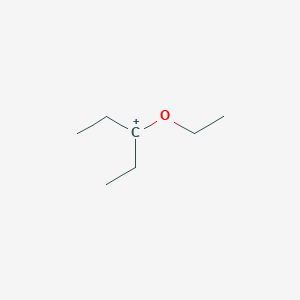
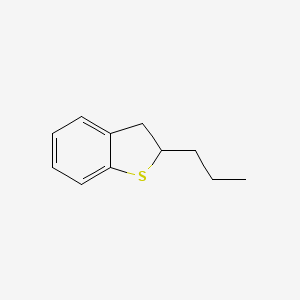
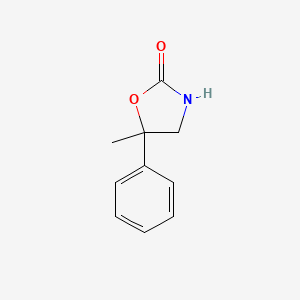
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)


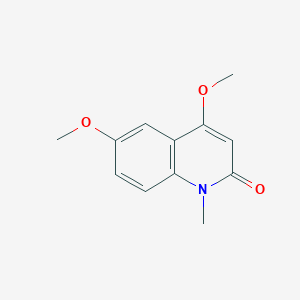
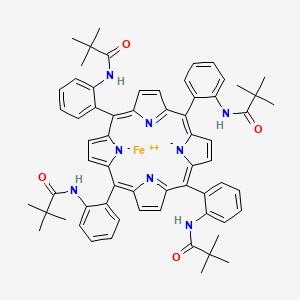
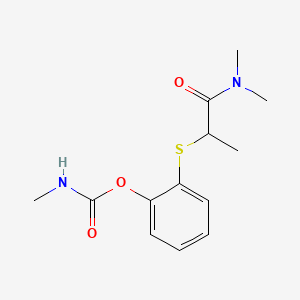
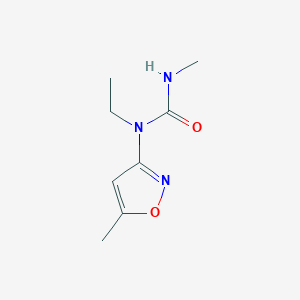
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
